Home > Products > Screening Compounds P59066 > 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane
4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane - 2097977-20-1

4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane

Catalog Number: EVT-1781657
CAS Number: 2097977-20-1
Molecular Formula: C11H20N2O
Molecular Weight: 196.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones

  • Compound Description: This class of compounds, particularly compound 6g, exhibited potent anticonvulsant activity in a study investigating novel anticonvulsant agents. 6g showed significant potency in the subcutaneous pentylenetetrazole (scPTZ) screen, surpassing the anticonvulsant effects of reference drugs Phenobarbital and Ethosuximide. []
  • Relevance: While structurally distinct from 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane, this class of compounds shares a spirocyclic core structure with a differing ring size and substitution pattern. This highlights the exploration of diverse spirocyclic scaffolds for potential therapeutic applications.

1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones

  • Compound Description: Similar to the previous class, this group of compounds was also investigated for anticonvulsant activity. Compound 6e demonstrated noteworthy potency in the maximal electroshock seizure (MES) screen, exceeding the anticonvulsant effects of the reference drug Diphenylhydantoin. []

4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives

  • Compound Description: This series was designed as dual ligands targeting both the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) for pain management. The research focused on developing compounds with a balanced MOR agonist and σ1R antagonist profile. Compound 15au exhibited promising results, demonstrating potent analgesic activity comparable to the MOR agonist oxycodone in a paw pressure test. Notably, 15au displayed reduced constipation side effects compared to oxycodone, suggesting the potential for a safer analgesic profile. []
  • Relevance: This class shares the 1-oxa-4,9-diazaspiro[5.5]undecane core structure with 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane. The research highlights the versatility of this scaffold for developing ligands with distinct pharmacological profiles by modifying substituents at various positions. The presence of aryl groups, phenethyl derivatives, and substituted pyridyl moieties in this series emphasizes the influence of specific substituents on target receptor interactions and subsequent biological activity.

Ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives

  • Compound Description: This class of compounds, represented by compound 4, was synthesized through a one-pot multi-component reaction. The study focused on developing a novel synthetic route for functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes. []
  • Relevance: Though structurally distinct from 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane, these compounds share a spirocyclic scaffold incorporating an oxa-diazaspiro[5.5]undecane framework. This highlights the interest in exploring and synthesizing diverse spirocycles containing oxygen and nitrogen heteroatoms within the ring system.
  • Compound Description: These compounds represent a series of ciprofloxacin derivatives designed as potential antibacterial agents. The researchers incorporated the 1-oxa-9-azaspiro[5.5]undecane moiety into the ciprofloxacin structure, aiming to enhance its antibacterial properties. While displaying a narrower activity spectrum than ciprofloxacin, several derivatives exhibited notable potency against Acinetobacter baumannii 987® and Bacillus cereus 138®, surpassing the activity of ciprofloxacin against these strains. []
  • Relevance: These derivatives showcase the incorporation of the spirocyclic 1-oxa-9-azaspiro[5.5]undecane moiety into an existing drug scaffold (ciprofloxacin) to explore its impact on biological activity. While not directly analogous to 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane, it demonstrates the utilization of similar spirocyclic systems in medicinal chemistry for developing novel therapeutic agents.
Overview

4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane is a chemical compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound is part of a broader class of diazaspiro compounds that have garnered interest in medicinal chemistry due to their potential pharmacological applications. The molecular formula for 4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane is C11H18N2O2C_{11}H_{18}N_{2}O_{2} with a molecular weight of approximately 210.27 g/mol .

Source and Classification

This compound can be classified under the category of spirocyclic compounds, specifically those containing diaza and oxa functionalities. Its structural complexity makes it a subject of research in organic synthesis and pharmaceutical chemistry. The compound is often synthesized for use in drug development, particularly for targeting specific receptors in the body .

Synthesis Analysis

The synthesis of 4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane typically involves several key steps:

  1. Starting Materials: The synthesis often begins with cyclopropyl amines or related derivatives.
  2. Reagents: Common reagents include sodium hydroxide in dichloromethane, which facilitates the formation of the spirocyclic structure.
  3. Reaction Conditions: The reaction is usually performed under controlled conditions to optimize yield and purity. For instance, a biphasic mixture is stirred for a specified duration to ensure complete reaction .
  4. Yield: Reported yields for this compound can reach up to 80% under optimal conditions .

Technical Details

The synthetic route may involve the protection of functional groups to prevent unwanted side reactions, followed by deprotection steps to yield the final product with desired functional groups intact.

Molecular Structure Analysis

The molecular structure of 4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane features:

  • Spirocyclic Framework: The compound includes a spiro arrangement that connects two ring systems.
  • Functional Groups: It contains nitrogen atoms in a diaza configuration and an oxygen atom integrated into the spiro structure.
  • Geometric Configuration: The presence of cyclopropyl contributes to its unique three-dimensional shape, influencing its chemical reactivity and biological activity.

Structural Data

  • Molecular Formula: C11H18N2O2C_{11}H_{18}N_{2}O_{2}
  • Molecular Weight: 210.27 g/mol
  • CAS Number: 1375142-88-3 .
Chemical Reactions Analysis

4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane can undergo various chemical reactions:

  1. Oxidation: It can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.
  2. Reduction: Reduction reactions utilizing lithium aluminum hydride or sodium borohydride can yield reduced amine derivatives.
  3. Nucleophilic Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
  4. Deprotection Reactions: The removal of protecting groups (e.g., tert-butoxycarbonyl) can be achieved under acidic conditions, allowing access to reactive amine sites for further functionalization .
Mechanism of Action

The mechanism of action for 4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane involves its interaction with specific biological targets:

  • Binding Interactions: The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially modulating their activity.
  • Pharmacological Activity: Research indicates that derivatives of this compound may act as dual ligands for sigma receptors and mu-opioid receptors, which are relevant in pain management and other therapeutic areas .

Process Data

Studies have shown that certain derivatives exhibit significant biological activity, including inhibition of soluble epoxide hydrolase, which is involved in various metabolic processes associated with chronic diseases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane include:

  • Appearance: Typically presented as a yellow oil in its synthesized form.
  • Solubility: Soluble in organic solvents like dichloromethane and tetrahydrofuran.
  • Stability: Stability may vary based on environmental conditions such as temperature and pH.

Relevant Data or Analyses

Detailed studies on the stability and reactivity under different conditions are essential for understanding its practical applications in drug development.

Applications

The applications of 4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane extend into various scientific fields:

  1. Pharmaceutical Research: It serves as a scaffold for developing new drugs targeting neurological disorders and pain management due to its receptor-binding properties.
  2. Organic Synthesis: Utilized as an intermediate in synthesizing more complex organic molecules with potential therapeutic effects.
  3. Biochemical Studies: Its unique structure makes it suitable for studying enzyme interactions and mechanisms within biological systems .
Introduction to Spirocyclic Diamine Scaffolds in Medicinal Chemistry

Structural Significance of the 1-Oxa-4,9-Diazaspiro[5.5]undecane Core

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a privileged structural motif in medicinal chemistry characterized by a unique three-dimensional topology. This spirocyclic diamine core features a central quaternary carbon atom connecting two heterocyclic rings: a morpholine-derived 1-oxa-4-aza ring and a piperazine-derived 1,4-diaza ring. The oxygen atom occupies the 9-position, while nitrogen atoms are strategically positioned at the 1- and 4-positions, creating distinct electronic environments for molecular interactions [5] [8]. This architecture generates significant conformational rigidity that profoundly influences binding specificity to biological targets while maintaining sufficient molecular flexibility for optimal ligand-receptor accommodation [9].

The spirocyclic constraint reduces entropic penalties upon binding compared to flexible linear analogs, enhancing target affinity. This scaffold's stereochemical complexity enables exploration of three-dimensional chemical space often inaccessible to flat aromatic systems, addressing challenging biological targets like protein-protein interfaces. The polar atom placement creates hydrogen-bonding vectors that project in defined spatial arrangements: the morpholine oxygen serves as a hydrogen-bond acceptor, while the secondary piperazine nitrogen functions as a hydrogen-bond donor and the tertiary nitrogen as a protonation site under physiological conditions [6] [8]. These properties collectively enable the scaffold to serve as a versatile molecular platform for rational drug design across therapeutic areas.

Table 1: Structural Features and Implications of the 1-Oxa-4,9-Diazaspiro[5.5]undecane Core

Structural FeatureChemical ImplicationBiological Consequence
Spirocyclic junctionRestricted rotation and defined 3D conformationEnhanced target selectivity and reduced off-target effects
Tertiary nitrogen (N-4)Site for N-alkylation or protonation (pKa ~7-8)Salt formation for solubility; key pharmacophore point
Secondary nitrogen (N-1)Hydrogen bond donor capabilityDirect target interaction in enzyme active sites
Ether oxygen (O-9)Hydrogen bond acceptorEnhanced membrane permeability and water solubility
Bicyclic structureBalanced lipophilicity (calculated LogP ~1.5-2.5)Optimal cell permeability and oral bioavailability

Introduction of substituents at the N-4 position significantly modulates pharmacological properties without disrupting the core geometry. The cyclopropyl group at N-4 in 4-cyclopropyl derivatives provides distinctive advantages: its high bond strength enhances metabolic stability compared to larger alkyl groups; its electronic properties moderately influence the basicity of the adjacent nitrogen; and its spatial orientation creates defined steric environments that optimize target interactions [3] [9]. These properties are exemplified in the compound 9-cyclopropyl-4-ethyl-4-methyl-1-oxa-5,9-diazaspiro[5.5]undecane (C₁₄H₂₆N₂O, MW 238.37), where cyclopropanation contributes to target-specific molecular recognition [3].

Historical Development of Spirocyclic Urea Derivatives as Bioactive Agents

The therapeutic exploration of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives began with their application as soluble epoxide hydrolase (sEH) inhibitors, culminating in highly optimized trisubstituted urea derivatives. This innovation emerged from earlier work on simpler spirocyclic diamines, with researchers discovering that 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas demonstrated superior potency compared to their 2,8-diazaspiro[4.5]decane counterparts. In 2013, researchers reported compound 19 (featuring a trisubstituted urea group on the spirocyclic core) exhibiting exceptional sEH inhibitory activity and oral bioavailability. When administered at 30 mg/kg in an anti-glomerular basement membrane glomerulonephritis rat model, this compound significantly reduced serum creatinine levels—demonstrating therapeutic potential for chronic kidney diseases where previous structural classes had failed [2]. This breakthrough validated the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold as a privileged structure for enzyme inhibition and established critical structure-activity relationship (SAR) principles:

  • Urea linkage at the N-9 position was essential for sEH binding affinity
  • Small alkyl groups (ethyl, methyl) at N-4 optimized metabolic stability
  • Specific substitution patterns on the urea nitrogen dramatically influenced potency
  • The spirocyclic oxygen enhanced membrane permeability versus carbon analogs

Table 2: Evolution of Bioactive Spirocyclic Derivatives (2013-2020)

YearCore StructureTherapeutic ApplicationKey AdvancementReference
20131-Oxa-4,9-diazaspiro[5.5]undecane ureaChronic kidney disease (sEH inhibitor)First demonstration of in vivo efficacy (30 mg/kg oral) [2]
20132,8-Diazaspiro[4.5]decane ureaHypertension (sEH inhibitor)Established urea linkage as key pharmacophore [2]
20204-Aryl-1-oxa-4,9-diazaspiro[5.5]undecanePain management (dual MOR/σ1R)Achieved balanced dual activity (e.g., compound 15au) [4]
2015Alkyl derivatives (Patent EP3149006A1)Multimodal analgesiaBroad claims covering cyclopropyl variants at N-4 [9]

A transformative therapeutic expansion occurred with the discovery of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists based on 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. Researchers employed a rational pharmacophore merging strategy, combining structural elements from known MOR agonists and σ1R antagonists onto the spirocyclic scaffold. This yielded compounds with balanced polypharmacology, exemplified by 15au (featuring a phenethyl group at N-9 and substituted pyridyl at C-4). When evaluated in 2020, this derivative demonstrated potent analgesic activity comparable to oxycodone in the murine paw pressure test, but with critical advantages: (1) It exhibited peripheral analgesic activity reversible by the σ1R agonist PRE-084; and (2) produced significantly reduced constipation at equianalgesic doses—addressing a major limitation of classical opioids [4].

The strategic incorporation of cyclopropyl modifications at N-4 emerged as a key optimization approach for enhancing drug-like properties. Cyclopropanation at this position, as seen in 4-cyclopropyl derivatives, provided optimal steric bulk while maintaining favorable metabolic stability due to the bond strength of cyclopropyl sp³-hybridized carbon-carbon bonds. Patent EP3149006A1 specifically claims cyclopropyl variants at this position as embodiments of multimodal pain therapeutics, highlighting their importance in contemporary drug design [9]. These innovations demonstrate how strategic functionalization of the spirocyclic core enables precise modulation of receptor signaling profiles—transforming a structural motif from specialized enzyme inhibitor to versatile neuropharmacological agent.

Properties

CAS Number

2097977-20-1

Product Name

4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane

IUPAC Name

4-cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C11H20N2O/c1-2-10(1)13-6-5-12-11(9-13)3-7-14-8-4-11/h10,12H,1-9H2

InChI Key

SDDWAHIOIYEALA-UHFFFAOYSA-N

SMILES

C1CC1N2CCNC3(C2)CCOCC3

Canonical SMILES

C1CC1N2CCNC3(C2)CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.